molecular formula C7H5BrN2S B13115650 2-Bromo-6-methylthiazolo[4,5-b]pyridine CAS No. 1206250-27-2

2-Bromo-6-methylthiazolo[4,5-b]pyridine

Cat. No.: B13115650
CAS No.: 1206250-27-2
M. Wt: 229.10 g/mol
InChI Key: HCJXEOQBVANLPU-UHFFFAOYSA-N
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Description

2-Bromo-6-methylthiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a bromine atom at the 2-position and a methyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methylthiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the reaction conditions can be optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methylthiazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolo[4,5-b]pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

2-Bromo-6-methylthiazolo[4,5-b]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-methylthiazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-Bromo-6-methylthiazolo[4,5-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

CAS No.

1206250-27-2

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

IUPAC Name

2-bromo-6-methyl-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C7H5BrN2S/c1-4-2-5-6(9-3-4)10-7(8)11-5/h2-3H,1H3

InChI Key

HCJXEOQBVANLPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1)N=C(S2)Br

Origin of Product

United States

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